Indanthrene Brown RY

描述

Overview of Indanthrene (B7773128) Dye Chemistry and Significance

Indanthrene dyes are a class of vat dyes, which are characterized by their water-insoluble nature. ebsco.com To be applied to textiles, they must first be rendered soluble through a process of chemical reduction in an alkaline solution, known as "vatting." ebsco.com Following application to the fiber, the dye is re-oxidized to its insoluble, colored form, resulting in excellent fastness properties. wikipedia.org

The first synthetic vat dye, Indanthrene, was discovered in 1901 by René Bohn at BASF. ebsco.com This discovery was a significant milestone in dye chemistry, as it provided a synthetic alternative to natural dyes like indigo (B80030), with superior durability and colorfastness. ebsco.com The name "Indanthrene" is an acronym for "Indigo from anthracene." atamanchemicals.com The development of Indanthrene dyes opened up a new field in organic chemistry and led to the creation of over two hundred related dyes, greatly expanding the available color palette for various applications. ebsco.com

Indanthrene dyes are known for their exceptional lightfastness, wash fastness, and resistance to weathering and chlorine. wikipedia.org These properties make them suitable for dyeing textiles that require high durability, such as cotton fabrics. wikipedia.org

Nomenclature and Classification within Organic Colorants

The naming of Indanthrene dyes often includes letters that indicate the color and other properties. scribd.com For instance, in "Indanthrene Brown RY," "Brown" denotes the color, while "R" and "Y" likely refer to reddish and yellowish tones, respectively. scribd.comkvmwai.edu.in

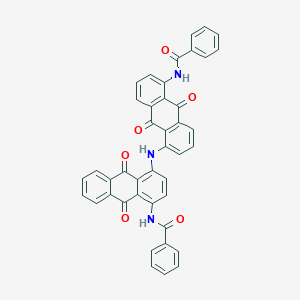

Indanthrene Brown RY is built upon a complex aromatic structure. ontosight.ai The core of many Indanthrene dyes is the indanthrone (B1215505) skeleton. ontosight.aiatamanchemicals.com This structure consists of two anthraquinone (B42736) units linked by two amino groups. atamanchemicals.com The extended system of conjugated double bonds within this skeleton is the chromophore responsible for the dye's color.

The general chemical structure of Indanthrone is C28H14N2O4. atamanchemicals.com It is a dark blue solid that serves as a common dye and a precursor for other dyes. wikipedia.org

Indanthrene Brown RY is distinct from C.I. Pigment Brown 25. The latter belongs to the benzimidazolone chemical family and has the chemical formula C24H15Cl2N5O3. xcolorpigment.com C.I. Pigment Brown 25 is known for its excellent light and weather resistance and is used in inks, plastics, paints, and textile printing. xcolorpigment.comgoogle.com

While both are brown colorants, their underlying chemical structures are different. Indanthrene Brown RY is part of the anthraquinone-based vat dye family, whereas C.I. Pigment Brown 25 is a benzimidazolone pigment. ontosight.aixcolorpigment.com

Other related Indanthrene dyes include Indanthrene Red Brown 5RF (C43H25N3O7) and Indanthrene Printing Brown R (C.I. Vat Brown 22). nih.govresearchgate.net

Structural Class and Core Chromophore: Indanthrone Skeleton

Research Trajectory and Scholarly Importance of Indanthrene Brown RY

Research on Indanthrene dyes has a long history, dating back to the initial synthesis of Indanthrone in 1901. ebsco.com The primary focus of early research was on the synthesis of new dye structures with a wide range of colors and improved fastness properties.

More recent academic interest in indanthrone and related structures has expanded beyond their use as traditional dyes. For example, researchers have explored the conversion of indanthrone into solution-processable, self-assembling, and electroluminescent organic semiconductors. rsc.orgresearchgate.net This involves chemical modification of the indanthrone skeleton to introduce solubility-inducing groups. rsc.orgresearchgate.net

Furthermore, the unique electronic properties of indanthrone have led to its investigation in the field of materials science. Studies have conceptualized graphene-indanthrone heterojunctions for use in high-performance flexible supercapacitors. researchgate.net In this application, the indanthrone molecule acts as a pseudocapacitive component, contributing to the energy storage capacity of the device. researchgate.net

Research has also been conducted on the application of Indanthrene dyes to non-traditional substrates. For instance, a study explored the use of Indanthrene dyes mixed with cassava starch to create a paste for screen printing on vegetable-tanned leather, expanding its use beyond textiles. researchgate.net

The degradation of anthraquinone dyes, including Indanthrene Blue RS, by microbial consortia has also been a subject of study, aiming to develop environmentally friendly methods for treating textile wastewater. researchgate.net

属性

CAS 编号 |

128-89-2 |

|---|---|

分子式 |

C42H25N3O6 |

分子量 |

667.7 g/mol |

IUPAC 名称 |

N-[4-[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-9,10-dioxoanthracen-1-yl]benzamide |

InChI |

InChI=1S/C42H25N3O6/c46-37-25-15-7-8-16-26(25)38(47)36-32(45-42(51)24-13-5-2-6-14-24)22-21-31(35(36)37)43-29-19-9-17-27-33(29)39(48)28-18-10-20-30(34(28)40(27)49)44-41(50)23-11-3-1-4-12-23/h1-22,43H,(H,44,50)(H,45,51) |

InChI 键 |

HZCNWAWXJDZEHZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC4=CC=CC5=C4C(=O)C6=C(C5=O)C(=CC=C6)NC(=O)C7=CC=CC=C7)C(=O)C8=CC=CC=C8C3=O |

规范 SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC4=CC=CC5=C4C(=O)C6=C(C5=O)C(=CC=C6)NC(=O)C7=CC=CC=C7)C(=O)C8=CC=CC=C8C3=O |

其他CAS编号 |

128-89-2 |

Pictograms |

Irritant |

产品来源 |

United States |

Historical Evolution and Chemical Foundations of Indanthrene Dyes

Genesis of Synthetic Vat Dyes: René Bohn's Seminal Contributions

The era of synthetic vat dyes was ushered in by the work of René Bohn, a chemist at the German company BASF (Badische Anilin- und Sodafabrik). ebsco.comgdch.de In 1901, while experimenting with 2-aminoanthraquinone (B85984) and attempting to synthesize a novel dye that would combine the properties of alizarin (B75676) and indigo (B80030), Bohn made a serendipitous discovery. ebsco.combritannica.comfibre2fashion.com His experiment, which involved fusing the aminoanthraquinone with caustic potash, did not yield the expected result but instead produced beautiful blue crystals of a previously unknown compound. ebsco.comfibre2fashion.com

This new substance was the first synthetic vat dye, which Bohn named Indanthrene (B7773128)—a portmanteau of "Indigo" and "Anthracene". dyestuffscn.comresearchgate.net The dye, later given the chemical name indanthrone (B1215505) and marketed as Indanthren Blue RS, exhibited outstanding fastness properties, far surpassing the indigo it was conceptually derived from. britannica.commofba.orgwikipedia.org Bohn's discovery was not merely the creation of a new color but the inauguration of a new class of dyes designed to be water-insoluble, making them exceptionally durable and colorfast once applied to textiles through the vatting process. ebsco.combritannica.com This process involves reducing the insoluble dye to a soluble "leuco" form for application, followed by oxidation back to the insoluble pigment, trapping it within the fabric fibers. britannica.comfibre2fashion.com

Chronological Development and Diversification of the Indanthrene Dye Family

Bohn's initial discovery of Indanthrene Blue quickly catalyzed further research, leading to a rapid expansion of the Indanthrene dye family. ebsco.com Bohn himself found that by conducting his reaction at a higher temperature, he could produce a useful yellow dye known as Flavanthrone. ebsco.com The commercial potential of these highly stable dyes spurred other companies to enter the field. By 1906, Bayer had introduced the first vat red, marketing its range of colors under the Algol brand. fibre2fashion.comfibre2fashion.com

Throughout the early 20th century, the palette of available vat dyes grew steadily. By the 1930s, a comprehensive range of colors and varieties was available to the textile industry. dyestuffscn.com This diversification continued for decades, and by the end of the century, more than two hundred distinct dyes related to the original Indanthrene were in commercial use. ebsco.com

A specific example of this diversification is Indanthrene Brown RY . This dye is a synthetic organic compound belonging to the indanthrone class, valued for its characteristic brown color and high stability. ontosight.ai It is primarily used in the textile industry for dyeing cellulosic fibers such as cotton, hemp, and viscose, as well as for silk. ontosight.aichemicalbook.com Like other members of its family, it is known for its high lightfastness and resistance to fading. ontosight.ai

Table 1: Properties of Indanthrene Brown

| Property | Description | Source(s) |

|---|---|---|

| Appearance | Dark brown to black crystalline powder. | chemicalbook.com |

| Common Name | Indanthrene Brown RY, Vat Brown 1 | ontosight.aichemicalbook.com |

| Chemical Class | Anthraquinone (B42736) Vat Dye | ontosight.ai |

| Solubility | Insoluble in water; slightly soluble in hot xylene. | chemicalbook.com |

| Synthesis | Prepared via the condensation of 1,4-Diaminoanthraquinone and 1-Bromoanthracene-9,10-dione, followed by carbazolation. | fibre2fashion.comchemicalbook.com |

| Applications | Dyeing and printing of cotton, hemp, silk, and viscose; dyeing of cotton yarn and knitwear. | chemicalbook.com |

| Chemical Formula | C42H25N3O6 (for a related structure); not universally standardized due to manufacturing variations. | ontosight.aiuni.lu |

| CAS Number | 2475-33-4 (for Vat Brown 1) | chemicalbook.com |

Impact on Organic Chemistry and Textile Industries

The introduction of Indanthrene dyes had a revolutionary impact on both the theoretical science of organic chemistry and the practical application of textile dyeing.

For the textile industry , Indanthrene dyes set a new benchmark for quality. Fabrics dyed with these colorants exhibited exceptional fastness to washing, boiling, light, weathering, and even chlorine—properties that were previously unattainable. wikipedia.orgresearchgate.net This unprecedented durability made them the primary choice for high-quality textiles, including outerwear, work uniforms, and colorfully printed fabrics that needed to withstand rigorous use and laundering. researchgate.netopenedition.org The commercial success was immense, popularizing new fashions like the Chinese Qipao dress, which relied on the vibrant, non-fading colors of Indanthrene cloths. mofba.orgopenedition.org

In the field of organic chemistry , Bohn's discovery and the subsequent confirmation of Indanthrone's structure by Roland Scholl in 1907 opened up a major new area of theoretical and practical importance. ebsco.com It demonstrated the power of synthetic chemistry to create complex molecules with highly desirable properties, moving beyond mimicking natural products to inventing entirely new functional structures. The immense profits generated from dye manufacturing enabled companies like BASF to reinvest in research and diversify into other innovative areas, such as the development of the Haber-Bosch ammonia (B1221849) synthesis process. gdch.de

Influence of Fundamental Research on Industrial Dye Innovation

The development of Indanthrene dyes is a clear illustration of the powerful synergy between fundamental scientific research and industrial innovation. The breakthrough was not made in a vacuum; it was built upon decades of prior academic research. The structural elucidation of natural indigo by Adolf von Baeyer, for which he won the Nobel Prize in Chemistry in 1905, and the successful synthesis of indigo by Karl Heumann provided the foundational knowledge that Bohn leveraged in his work. ebsco.comgdch.dedyestuffscn.com

Bohn's discovery, while accidental, was the result of a systematic, research-driven approach to creating a new dye. ebsco.com This event highlights a recurring theme in scientific progress: fundamental exploration, even when aimed at a different goal, can lead to unexpected and revolutionary applications. ebsco.com The relationship continues today, with modern dye development relying heavily on fundamental science. ncsu.edu Researchers now use computational tools and cheminformatics to predict and design dye properties before synthesis, aiming for greater sustainability, reduced environmental impact, and novel functionalities beyond color. ncsu.edu This ongoing interplay ensures that fundamental scientific understanding continues to drive practical advancements in dye chemistry.

Synthetic Methodologies and Reaction Chemistry

Primary Synthetic Routes to Indanthrone (B1215505) Core Structures

The foundational indanthrone structure is typically synthesized from aminoanthraquinone precursors through dimerization and cyclization reactions. wikipedia.orgwikipedia.orgresearchgate.net

The most common precursor for the indanthrone core is 2-aminoanthraquinone (B85984). wikipedia.orgkvmwai.edu.in The synthesis involves the dimerization of two molecules of 2-aminoanthraquinone under strongly alkaline conditions at elevated temperatures, typically between 220-235°C. wikipedia.org This process leads to the formation of an intermediate, which then undergoes intramolecular cyclization. Subsequent oxidation of this cyclized intermediate yields the final indanthrone molecule. wikipedia.org An alternative, though less common, route involves the condensation of 1-aminoanthraquinone (B167232) to form the indanthrone structure. google.com

Alkali fusion is a critical step in the synthesis of indanthrone from 2-aminoanthraquinone. kvmwai.edu.in This process is traditionally carried out by heating 2-aminoanthraquinone in a molten mixture of sodium hydroxide (B78521) and potassium hydroxide. google.com The reaction is conducted at high temperatures, generally between 200°C and 245°C. google.comgoogle.com Oxidizing agents, such as sodium nitrate (B79036) or sodium chlorate, are often incorporated into the melt to facilitate the reaction. google.com The alkali fusion provides the harsh conditions necessary for the dimerization and subsequent cyclization of the aminoanthraquinone molecules. wikipedia.org

Dimerization and Cyclization Pathways of Aminoanthraquinone Precursors

Derivatization Strategies for Indanthrene (B7773128) Brown RY Analogues

To produce the specific shade of Indanthrene Brown RY and other analogues with desired properties, various derivatization strategies are employed.

A key method for creating brown pigments is through diazotization and coupling reactions, characteristic of azo pigment synthesis. rsc.orgnih.gov For instance, the synthesis of C.I. Pigment Brown 25 involves the diazotization of 2,5-dichloroaniline. google.com This is achieved by dissolving the amine in hydrochloric acid, cooling it to a low temperature (typically -2 to 5°C), and then treating it with a sodium nitrite (B80452) solution to form a diazonium salt. google.com This diazonium salt is then reacted with a coupling component, such as 5-(2'-hydroxy-3'-naphthoyl amido)-2-benzimidazolone, in a coupling reaction to produce the final pigment. google.com Similar principles of diazotizing an aminoanthraquinone derivative and coupling it with a suitable component are applied to synthesize brown dyes within the indanthrene family. core.ac.ukgoogle.com

Chemical modifications are crucial for tailoring the performance characteristics of indanthrene dyes, such as lightfastness and solvent resistance. ontosight.aiwikipedia.org Halogenation, particularly chlorination, is a common modification. ias.ac.in For example, the chlorination of indanthrone can improve its fastness to chlorine. ias.ac.in This is often achieved by treating the indanthrone with chlorine gas in a medium like 91.5% sulfuric acid, sometimes in the presence of a catalyst like manganese dioxide. ias.ac.in The degree of chlorination can be controlled to produce derivatives with varying properties. ias.ac.in Other modifications can be introduced to enhance solubility or alter the electronic properties for specific applications. tum.dersc.org

Diazotization and Coupling Reactions in Azo Pigment Synthesis (e.g., C.I. Pigment Brown 25)

Control of Reaction Parameters and Impurity Formation

Precise control over reaction parameters is essential for maximizing yield and minimizing the formation of impurities. rsc.orgresearchgate.net

The temperature, concentration of reactants, and reaction time in both the alkali fusion and diazotization-coupling steps significantly influence the outcome. google.comrsc.orggoogle.com For instance, in the alkali fusion for indanthrone synthesis, maintaining the temperature within the optimal range of 220-245°C is crucial for efficient reaction and to prevent degradation. google.com Similarly, in diazotization, low temperatures are necessary to ensure the stability of the diazonium salt. rsc.org

Influence of pH and Temperature on Synthetic Yield and Purity

The synthesis of complex organic molecules like Indanthrene Brown RY is highly sensitive to the reaction environment. The pH and temperature are critical parameters that significantly dictate the yield and purity of the final product. While specific proprietary data for Indanthrene Brown RY is not publicly available, general principles of organic synthesis and findings related to similar compounds suggest that optimal pH and temperature ranges are crucial for maximizing the desired product and minimizing unwanted side reactions.

In many organic syntheses, temperature influences the reaction rate. Higher temperatures can accelerate the reaction, but can also lead to the formation of by-products or degradation of the desired compound if the temperature is too high. Conversely, a temperature that is too low may result in an impractically slow reaction rate.

The pH of the reaction medium is equally important as it can affect the reactivity of the starting materials and intermediates. For instance, in reactions involving acidic or basic catalysts, maintaining the pH within a narrow range is essential for the catalyst's effectiveness and to prevent undesired side reactions such as hydrolysis. Studies on the synthesis of other pigments have shown that controlling parameters like pH and temperature is key to achieving pure and homogeneous products. bibliotekanauki.pl Research on silver nanoparticle synthesis also highlights that temperature and pH significantly influence the final product's characteristics. farmaciajournal.com

Table 1: General Influence of pH and Temperature on Chemical Synthesis

| Parameter | Effect on Yield | Effect on Purity |

| pH | Can significantly impact reaction rate and equilibrium position, thereby affecting the overall yield. | Deviations from the optimal pH can lead to the formation of isomers and other impurities, reducing purity. |

| Temperature | Generally, higher temperatures increase reaction rates, potentially improving yield up to an optimal point. | Excessive temperatures can cause thermal decomposition of reactants or products, leading to lower purity. |

Methodologies for Minimizing By-product Generation

The generation of by-products is a common challenge in the synthesis of vat dyes, often leading to reduced yields and complicated purification processes. fibre2fashion.com Minimizing these unwanted substances is critical for both economic and environmental reasons. Several strategies can be employed to enhance the selectivity of the reaction towards the desired Indanthrene Brown RY.

One primary approach is the precise control of reaction conditions, as discussed in the previous section. Maintaining optimal temperature and pH can significantly steer the reaction pathway towards the intended product. bibliotekanauki.pl Additionally, the choice of solvents and catalysts plays a pivotal role. The use of specific catalysts can increase the rate of the desired reaction over competing side reactions.

Another important strategy involves the stoichiometry of the reactants. Carefully controlling the ratio of the starting materials can help to ensure that the limiting reactant is fully consumed, pushing the equilibrium towards the product and reducing the presence of unreacted starting materials in the final mixture.

Furthermore, process optimization techniques, including the order and rate of addition of reactants, can be fine-tuned to suppress the formation of by-products. In some cases, the introduction of "green chemistry" principles, such as the use of enzymatic processes, is being explored to reduce the formation of toxic by-products. ua.pt

Table 2: Strategies for By-product Minimization

| Methodology | Description |

| Optimized Reaction Conditions | Precise control of temperature, pressure, and pH to favor the desired reaction pathway. |

| Catalyst Selection | Use of selective catalysts to accelerate the formation of the target molecule over side reactions. |

| Stoichiometric Control | Adjusting the molar ratios of reactants to maximize the conversion of the limiting reagent. |

| Solvent Choice | Selecting an appropriate solvent that can influence reaction selectivity and facilitate product separation. |

| Process Control | Careful management of reactant addition rates and mixing to maintain optimal local concentrations. |

Process Chemistry of Vat Dye Reduction for Application (Leuco Form Generation)

Vat dyes, including Indanthrene Brown RY, are insoluble in water in their pigmentary form. tiankunchemical.comscribd.com To be applied to textile fibers, they must first be converted into a water-soluble form. This is achieved through a chemical reduction process in an alkaline medium, which transforms the dye into its "leuco" form. tiankunchemical.comscribd.com

The fundamental chemistry of this process involves the reduction of the carbonyl groups (>C=O) present in the dye molecule to hydroxyl groups (-OH). tiankunchemical.com This change in the molecular structure disrupts the chromophore, leading to a significant color change, and imparts solubility in the alkaline solution. tiankunchemical.comutupub.fi

The most commonly used reducing agent for this purpose is sodium hydrosulfite (also known as sodium dithionite). tiankunchemical.comresearchgate.net The reduction is typically carried out in a solution containing a strong alkali, such as sodium hydroxide. The alkaline conditions are necessary to deprotonate the resulting hydroxyl groups, forming the sodium salt of the leuco-dye, which is highly soluble in water. tiankunchemical.com

The general reaction can be represented as:

Dye (insoluble) + Reducing Agent (e.g., Sodium Hydrosulfite) + Alkali (e.g., NaOH) → Leuco-Dye Salt (soluble)

Once the dye is in its soluble leuco form, it can readily be absorbed by cellulosic fibers like cotton. tiankunchemical.com After the fiber has been impregnated with the leuco-dye, the original insoluble pigment is regenerated within the fiber through an oxidation process. tiankunchemical.comcottoninc.com This is often achieved by exposure to air (air oxidation) or by using chemical oxidizing agents like hydrogen peroxide or sodium perborate. tiankunchemical.comtextiletuts.com This final step "traps" the dye molecules inside the fiber, resulting in excellent wash and light fastness. fibre2fashion.com

Table 3: Key Components in Leuco Form Generation

| Component | Role |

| Vat Dye (e.g., Indanthrene Brown RY) | The insoluble pigment that needs to be solubilized for dyeing. |

| Reducing Agent (e.g., Sodium Hydrosulfite) | Provides the electrons needed to reduce the carbonyl groups of the dye molecule. tiankunchemical.com |

| Alkali (e.g., Sodium Hydroxide) | Creates the necessary alkaline environment for the reduction to occur and solubilizes the resulting leuco-dye. tiankunchemical.com |

| Water | The solvent in which the leuco-dye salt dissolves. |

Advanced Spectroscopic and Chromatographic Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in confirming the molecular structure of dyes and assessing their purity. By analyzing the interaction of the dye molecule with electromagnetic radiation, these techniques provide detailed information about its electronic and vibrational properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions and the nature of its chromophore—the part of the molecule responsible for its color. The wavelength of maximum absorbance (λmax) is a key characteristic. For vat dyes, UV-Vis analysis is used to quantify the dye concentration and monitor processes like degradation or decolorization. niscair.res.in For instance, studies on related vat brown dyes show distinct absorption peaks in the UV and visible regions of the spectrum. The analysis of Indanthren Brown G, a related dye, was conducted in the 570-600 nm wavelength range. icrc.ac.ir

Research on Vat Brown 16 has identified specific absorbance peaks in the UV range. rjptonline.org This data is crucial for understanding the electronic structure of the dye's chromophoric system.

| Vat Dye Example | Reported λmax (nm) | Reference |

|---|---|---|

| Vat Brown 16 (C.I. 70910) | 204, 231, 281 | rjptonline.org |

| Vat Brown R (Anthraquinone type) | 610 | niscair.res.in |

| Indanthren Brown G | 570 - 600 (range) | icrc.ac.ir |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the compound, with specific peaks corresponding to particular chemical bonds. For a complex molecule like Indanthrene (B7773128) Brown RY, FT-IR can confirm the presence of key structural features such as carbonyl (C=O), aromatic carbon-carbon (C=C), and carbon-nitrogen (C-N) bonds.

Studies on the related Vat Brown 16 have identified characteristic absorption bands, confirming its anthraquinone-based structure. rjptonline.org Similarly, FT-IR analysis of C.I. Vat Brown 1 has been used to monitor the destruction of its aromatic rings during electrochemical degradation. researchgate.net

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) (Vat Brown 16) | Reference |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1662 | rjptonline.org |

| Aromatic (C=C) | Stretching | 1589 | rjptonline.org |

| Carbon-Nitrogen (C-N-H) | Stretching | 1325 | rjptonline.org |

Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For dyes, it is essential for assessing purity, identifying isomers, and analyzing reaction or degradation products.

High-Performance Liquid Chromatography (HPLC) for Compositional Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is particularly useful for analyzing thermally unstable organic compounds like vat dyes. irjet.net In a typical setup for dye analysis, a reversed-phase C18 column is used, and components are separated based on their differential partitioning between the stationary phase and a liquid mobile phase. irjet.netresearchgate.net

The mobile phase often consists of a gradient mixture of solvents, such as acetonitrile (B52724) and buffered water, to achieve effective separation of dye components and impurities. irjet.netnajah.edu Detection is commonly performed using a UV-Vis or diode-array detector, which can identify compounds by their retention time and UV-Vis spectrum. scispace.com

| Parameter | Typical Condition for Dye Analysis | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 | irjet.net |

| Mobile Phase | Gradient of Acetonitrile and buffered water (e.g., with phosphate (B84403) buffer) | irjet.netscispace.com |

| Detector | UV-Vis or Diode-Array Detector (DAD) | najah.eduscispace.com |

| Flow Rate | ~1.0 mL/min | irjet.netscispace.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product and Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the features of gas chromatography and mass spectrometry to identify different substances within a test sample. Due to the low volatility and thermal instability of large dye molecules like Indanthrene Brown RY, GC-MS is not typically used for analyzing the intact dye. Instead, its primary application in dye chemistry is the identification of smaller, more volatile molecules that result from degradation or biodegradation processes. mdpi.comjmb.or.kr

In such studies, the parent dye is subjected to a degradation process (e.g., by microbial action), and the resulting extract is analyzed. jmb.or.krjabsonline.org The GC separates the components of the mixture, and the MS provides detailed mass information that allows for the structural elucidation of the metabolites. This is crucial for understanding the environmental fate of the dye and the mechanism of its breakdown. mdpi.comresearchgate.net

| Parent Dye Class | Identified Degradation Metabolites | Reference |

|---|---|---|

| Azo Dyes | Aniline, Benzene, o-xylene, p-xylene, Benzoic acid | mdpi.comresearchgate.net |

| Anthraquinone (B42736) Dyes | Benzoic acid | nih.gov |

| Congo Red (Azo) | Phenylbenzene | jmb.or.kr |

Electrochemical Methods for Redox Potential Determination in Vat Dyeing Systems

The vat dyeing process is fundamentally an electrochemical one, involving the reduction (vatting) and oxidation of the dye. The redox potential of a dye is a critical parameter that indicates the ease with which it can be reduced to its soluble leuco form. Electrochemical methods, particularly cyclic voltammetry (CV), are used to measure these potentials. researchgate.netcecri.res.in This information is vital for controlling the dyeing process, as a potential that is too low will result in incomplete reduction, while an excessively high potential can lead to over-reduction and damage to the dye molecule.

Studies on various vat brown dyes have determined their reduction potentials, which typically fall within a range that allows for reduction by common agents like sodium dithionite (B78146) under alkaline conditions. Research on C.I. Vat Brown 1 involved cyclic voltammetry to study its electrochemical behavior on a glassy carbon electrode. researchgate.net Other studies have quantified the specific redox potentials for different commercial vat brown dyes, providing a basis for their classification and optimal use in dyeing. icrc.ac.ir

| Vat Dye Example | Method | Measured Redox Potential | Reference |

|---|---|---|---|

| Novinone Brown RRD (C.I. Vat Brown 5) | Potentiometric Titration | -0.841 V | |

| Indanthren Brown G | Potentiometry | -810 mV | icrc.ac.ir |

| C.I. Vat Brown 1 | Cyclic Voltammetry | Range of +0.6 to -1.0 V studied | researchgate.net |

Application of Analytical Methodologies in Dye Quality Control and Academic Research

The robust nature and complex structure of Indanthrene Brown RY necessitate the use of advanced analytical techniques for its characterization. These methods are indispensable in both industrial settings for quality control and in academic research for a deeper understanding of the dye's properties and interactions. researchgate.net A combination of spectroscopic and chromatographic techniques provides a comprehensive profile of the dye, ensuring its performance and uncovering new potential applications. researchgate.netmdpi.com

Application in Dye Quality Control

Quality control in dye manufacturing is critical to ensure batch-to-batch consistency, purity, and performance. For premium dyes like Indanthrene Brown RY, which are valued for their high fastness properties, rigorous analytical testing is a prerequisite. ontosight.aidystar.com The primary goal is to verify the dye's identity, concentration, and the absence of impurities that could affect the final shade or durability of the dyed textile.

Spectroscopic Analysis for Color and Structure Verification:

UV-Visible (UV-Vis) Spectroscopy is a fundamental technique used to assess the coloristic properties of the dye. It measures the absorption of light in the visible spectrum, which is directly related to the dye's color. In quality control, UV-Vis spectroscopy is used to check the dye's maximum absorption wavelength (λmax), which defines its shade, and the absorption intensity, which correlates with its color strength. diva-portal.orgdocbrown.info Deviations from the standard spectrum can indicate incorrect concentration, impurities, or a change in the chemical structure.

Fourier-Transform Infrared (FTIR) Spectroscopy is employed to confirm the chemical identity of Indanthrene Brown RY. ethz.ch By analyzing the vibrations of molecular bonds, FTIR provides a unique "fingerprint" of the compound. This is particularly useful for identifying the characteristic functional groups of an anthraquinone-based structure, such as C=O (carbonyl) and aromatic C=C bonds. researchgate.net It can effectively detect organic impurities or variations in the dye's synthesis process. ethz.chresearchgate.net

Chromatographic Analysis for Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the main dye component from any isomers, precursors, or by-products formed during manufacturing. lew.roresearchgate.net Given that synthetic dye production can often result in complex mixtures, HPLC coupled with a detector like a Diode Array Detector (DAD) is essential for quantifying the purity of Indanthrene Brown RY. mdpi.comresearchgate.net This ensures that the product meets the stringent quality standards required for applications like corporate workwear, where color consistency is paramount. dystar.com

Interactive Data Table 1: Illustrative UV-Vis Spectroscopic Data for Quality Control of Indanthrene Brown RY This table presents typical data used in the quality control process. The values are illustrative for an anthraquinone-based brown dye.

| Parameter | Standard Specification | Batch A Result | Pass/Fail |

| λmax (nm) | 450-460 nm | 455 nm | Pass |

| Absorbance @ λmax | 0.95 ± 0.05 | 0.98 | Pass |

| Secondary Peaks | None significant | None detected | Pass |

Interactive Data Table 2: Illustrative FTIR Data for Structural Verification of Indanthrene Brown RY This table shows characteristic absorption bands for vat dyes of the anthraquinone class.

| Wavenumber (cm⁻¹) | Bond | Functional Group | Significance |

| ~3100 | C-H | Aromatic | Confirms aromatic structure. researchgate.net |

| ~1675 | C=O | Quinone | Key functional group for anthraquinone dyes. researchgate.net |

| ~1590 | C=C | Aromatic Ring | Confirms the polycyclic aromatic core. researchgate.net |

| 1000-1320 | C-N | Amine/Amide linkage | May be present depending on specific Indanthrene structure. |

Interactive Data Table 3: Typical HPLC Parameters for Purity Analysis of Vat Dyes This table outlines a general HPLC method for the separation of synthetic dyes.

| Parameter | Specification |

| Column | Reversed Phase C18, 5 µm lew.ro |

| Mobile Phase | Gradient of Acetonitrile and Ammonium Acetate Buffer lew.roresearchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | Diode Array Detector (DAD) @ 254 nm and 455 nm nih.gov |

| Typical Retention Time | 8-15 minutes lew.ro |

Application in Academic Research

In academic research, these same analytical techniques are used to explore more fundamental questions about the dye. researchgate.net Research applications range from studying the dye's degradation mechanisms to identifying its use in historical artifacts.

Degradation Studies: Researchers use UV-Vis, FTIR, and mass spectrometry (MS) to study how Indanthrene Brown RY degrades under various conditions, such as exposure to light, chemicals, or microbial action. researchgate.net For instance, a decrease in the main absorption peak in the UV-Vis spectrum and changes in the FTIR fingerprint can indicate the breakdown of the dye's chromophore. researchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can identify the smaller molecules formed during degradation, providing insight into the environmental fate and potential toxicity of the dye's by-products. researchgate.net

Historical and Cultural Heritage Science: Analytical methods, particularly non-invasive spectroscopic techniques and micro-destructive chromatographic methods, are used to identify dyes in historical textiles. mdpi.commdpi.com Identifying Indanthrene Brown RY on a historical object can help to date the artifact, as the dates of synthesis for many synthetic dyes are known. mdpi.com

Development of New Analytical Methods: A significant area of academic research involves developing novel and more sensitive analytical methods for dyes. researchgate.net This includes creating new electrochemical sensors for in-situ dye detection in wastewater or refining mass spectrometry techniques to better characterize complex dye structures and their isomers. researchgate.netmdpi.combrown.edu

Interactive Data Table 4: Summary of Research Findings Using Analytical Techniques on Vat Dyes

| Research Area | Analytical Technique(s) | Key Findings | Reference |

| Biodegradation | UV-Vis, FTIR, GC-MS | Identification of metabolites and degradation pathways by microorganisms. Confirmation of decolorization through biodegradation. | researchgate.net |

| Historical Analysis | HPLC-DAD-MS, FTIR | Identification of specific vat dyes and mordants on historical fibers, aiding in dating and provenance studies. | mdpi.commdpi.com |

| Electrochemistry | Voltammetry | Development of methods for quantitative analysis of indanthrene dyes in alkaline solutions for industrial process control. | diva-portal.orgresearchgate.net |

| Effluent Treatment | UV-Vis, COD Analysis | Monitoring the efficiency of photocatalytic degradation and other advanced oxidation processes for dye removal from wastewater. | science.govbanglajol.info |

Theoretical and Computational Chemistry Studies

Quantum Mechanical Approaches for Electronic Structure and Reactivity

Quantum mechanics forms the fundamental basis for understanding the electronic behavior of molecules, which governs their color, stability, and chemical reactivity. For complex dye molecules, computational quantum mechanical methods are indispensable for predicting their properties. brown.edubrown.edu

Ab-initio (from first principles) wavefunction theory methods solve the electronic Schrödinger equation without empirical parameters, providing a rigorous framework for studying molecular systems. dokumen.pub While computationally intensive, these methods can be applied to understand specific aspects of dye chemistry. For instance, advanced wavefunction theories can be coupled with other methods, like molecular density functional theory (MDFT), to model the influence of a solvent on the excited states of molecules. arxiv.org This is crucial for dyes, as their performance is often dictated by their behavior in a solution or on a substrate.

Techniques based on ab initio principles, such as combining Density Functional Theory (DFT) with nonequilibrium Green's functions, can be used to study transport properties in materials, which is relevant for applications of dyes in electronics. aps.org Furthermore, ab initio molecular dynamics simulations have been successfully used to elucidate the structure and dynamics of complex systems in solution, such as the equilibrium between different hydrated forms of the "brown ring" complex, [Fe(H₂O)₅(NO)]²⁺. chemrxiv.org Such approaches could be applied to study the hydration and aggregation of Indanthrene (B7773128) Brown RY molecules in aqueous environments.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for predicting the properties of large organic molecules due to its balance of accuracy and computational cost. aps.orgresearchgate.net DFT is particularly effective for studying the electronic and optical properties of dye molecules.

Recent research has employed DFT and its time-dependent extension (TD-DFT) to investigate indanthrene derivatives for use as electron acceptor materials in organic solar cells. researchgate.netresearchgate.net In one such study, various exchange-correlation hybrid functionals, including B3LYP, CAM-B3LYP, MPW1PW91, and WB97XD, were used with a 6-31G(d,p) basis set to optimize the geometry and calculate properties of a reference indanthrene molecule and its derivatives. researchgate.net Similarly, DFT has been used to evaluate modified reactive dyes, including a "reactive brown 10," for applications in dye-sensitized solar cells (DSSCs), providing insights into how structural modifications affect electronic properties. mdpi.com

Key molecular properties predicted using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap is related to the molecule's excitability and color, while the energy levels themselves determine charge transfer capabilities with other materials.

UV-visible Absorption Spectra: TD-DFT can predict the maximum absorption wavelength (λmax), which corresponds to the color of the dye.

Electron Affinity and Ionization Potential: These properties are crucial for applications in organic electronics, as they determine the ease of accepting or donating an electron.

| Molecule | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Electron Affinity (eV) | Power Conversion Efficiency (PCE) |

|---|---|---|---|---|---|

| M2 | - | - | - | - | >16% |

| M5 | - | - | ~1.68 | 3.35 | >16% |

Data for specific HOMO/LUMO levels for all molecules were not detailed in the source, but the study highlighted the superior performance of M2 and M5. researchgate.net

Ab-initio Wavefunction Theory Applications

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with surrounding molecules like solvents or other dye molecules. mdpi.comnih.gov

For Indanthrene Brown RY, MD simulations can be used to investigate:

Aggregation in Solution: Vat dyes are known to aggregate in solution, which can affect the dyeing process and the final color. MD simulations can model the forces driving this aggregation and predict the structure of the aggregates.

Interaction with Fibers: Understanding how individual dye molecules bind to textile fibers (e.g., cotton) at a molecular level is key to improving dyeing efficiency and fastness. MD can simulate the docking of dye molecules onto fiber surfaces and calculate binding energies.

Solvation Dynamics: The behavior of water molecules around the dye is critical for its solubility and transport properties. Studies have used MD to analyze the hydration properties and coordination of ions in solution, a technique directly applicable to dyes. rsc.org For example, simulations of uncoupling protein 1 (UCP1), active in brown adipose tissue, have used MD to identify pathways for fatty acid anion transport at the protein-lipid interface, showcasing the power of MD to reveal complex intermolecular mechanisms. nih.gov

Prediction of Reaction Mechanisms and Potential Energy Surfaces

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. uni-leipzig.de This is achieved by calculating the potential energy surface (PES), a multidimensional surface that represents the energy of a chemical system as a function of the positions of its atoms. wayne.edufiveable.me

Key features of a PES that are relevant to the chemistry of Indanthrene Brown RY include:

Minima: These correspond to stable molecular structures, such as the reactants and products. fiveable.me

Saddle Points: These represent transition states, which are the highest energy points along the minimum energy path between reactants and products. uni-leipzig.deyoutube.com The energy of the transition state determines the activation energy and thus the rate of the reaction.

For Indanthrene Brown RY, which is a thioindigo-class dye, computational methods can be used to explore the mechanism of its synthesis. worlddyevariety.comchemicalbook.com For example, the manufacturing process involves the oxidation of Naphtho[2,1-b]thiophen-1(2H)-one. worlddyevariety.comchemicalbook.com DFT calculations could be employed to model this oxidation, identify the structure of the transition state, and calculate the reaction energy profile. This would provide a detailed understanding of the reaction mechanism, potentially leading to the optimization of reaction conditions for improved yield and purity. Studies on other complex reactions, such as the copper-catalyzed synthesis of indoles, have successfully used DFT to compare different possible reaction pathways and identify the most favorable one. researchgate.net

Computational Design and Optimization of Indanthrene Derivatives

One of the most powerful applications of theoretical chemistry is the in silico (computational) design of new molecules with enhanced properties. ijpsjournal.comacs.org By starting with a known molecular scaffold, such as indanthrene, researchers can systematically modify its structure and use computational methods to predict the properties of the resulting derivatives before undertaking costly and time-consuming synthesis.

A significant area of research is the design of novel indanthrene derivatives for organic electronics. researchgate.net In a recent theoretical study, the electronic and optical properties of a reference indanthrene compound were improved by introducing various electron-withdrawing groups (–Cl, –C≡N, –NO2). researchgate.netresearchgate.net The goal was to create materials with better performance as non-fullerene acceptors in organic solar cells. researchgate.net DFT calculations predicted that the designed molecules would have improved light absorption, electron affinity, and power conversion efficiency (PCE). researchgate.netresearchgate.net

Another study focused on modifying "reactive brown 10" for dye-sensitized solar cells (DSSCs) by employing a donor-π-acceptor strategy. mdpi.com The introduction of a benzodithiophene-based π-spacer and an external acceptor unit was computationally shown to improve the electronic transport properties of the dye. mdpi.com

| Parameter | Designed Molecule (M5) | Fullerene-based Acceptor |

|---|---|---|

| Optical Band Gap | ~1.68 eV | - |

| Electron Affinity | 3.35 eV | <3.0 eV |

| Exciton Binding Energy | 0.25 eV | - |

| Excited State Lifetime | 17.0 ns | - |

| Power Conversion Efficiency (PCE) | >16% | - |

These computational design strategies highlight a modern approach to materials discovery, where theoretical predictions guide experimental efforts toward the most promising candidates. nih.gov

Integration of Machine Learning in Indanthrene Chemistry Research

Machine learning (ML), a subset of artificial intelligence, is rapidly becoming an essential tool in chemical research. engineering.org.cnsioc-journal.cncas.org ML models can learn from large datasets of chemical information to predict properties, optimize reactions, and accelerate the discovery of new molecules. researchgate.net

In the context of Indanthrene Brown RY and its derivatives, ML could be integrated in several ways:

Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical relationship between the chemical structure of a molecule and its properties. tamu.edu A model could be trained on a database of known indanthrene and thioindigo (B1682309) dyes and their experimentally measured or computationally predicted properties (e.g., λmax, solubility, lightfastness). This trained model could then rapidly predict the properties of new, unsynthesized derivatives, allowing for high-throughput virtual screening.

Reaction Optimization: ML algorithms can analyze data from past chemical reactions to predict the optimal conditions (e.g., temperature, catalyst, solvent) for synthesizing a target molecule, leading to higher yields and fewer byproducts. researchgate.net

Materials Discovery: By combining ML with DFT calculations, researchers can create efficient workflows for discovering new materials. An ML model can quickly screen thousands of potential candidates to identify a smaller set with promising properties, which can then be studied more rigorously with accurate but slower DFT methods. tamu.edu

The application of AI in chemistry has seen explosive growth, with a six-fold increase in related publications and patents between 2015 and 2020. cas.org While specific applications to Indanthrene Brown RY are not yet widely published, the methodologies are well-established and offer a promising future direction for research in this class of dyes. sioc-journal.cn

Mechanistic Investigations of Degradation Pathways

Biological Degradation Mechanisms

The biological degradation of Indanthrene (B7773128) Brown RY involves intricate processes mediated by various microorganisms and their enzymatic systems. These pathways are crucial for the decolorization and eventual mineralization of this complex dye molecule.

Microbial Decolorization and Mineralization by Bacterial Consortia

Microbial consortia, which are mixed populations of different bacterial species, have demonstrated superior efficiency in decolorizing and breaking down complex dyes compared to single microbial strains. mdpi.com This enhanced capability is attributed to the synergistic metabolic activities of the constituent microorganisms. mdpi.com

Studies have shown that Bacillus species are adept at bioremediation, capable of degrading various chemicals through enzymatic processes. umyu.edu.ngresearchgate.netmdpi.com Proteus mirabilis has also been implicated in the decolorization of reactive azo dyes, demonstrating enzymatic activities that lead to the breakdown of complex dye structures. nih.gov Pseudomonas aeruginosa is another well-known bacterium with a versatile metabolism, capable of degrading a wide range of organic compounds, including dyes. nih.gov The synergistic action of these bacteria in a consortium allows for a more robust and efficient degradation process than what can be achieved by the individual strains alone. nih.govresearchgate.net

Table 1: Decolorization Efficiency of Individual Bacterial Strains and a Consortium against Anthraquinone (B42736) Dyes

| Bacterial Strain/Consortium | Dye | Initial Concentration (mg/L) | Decolorization Time (h) | Average Decolorization Rate (µg/h) |

|---|---|---|---|---|

| Bacillus flexus TS8 | Indanthrene Blue RS | 100 | 24 | 4083 |

| Proteus mirabilis PMS | Indanthrene Blue RS | 100 | 20 | 3833 |

| Pseudomonas aeruginosa NCH | Indanthrene Blue RS | 100 | 14 | 3708 |

| Consortium-BP | Indanthrene Blue RS | 100 | 9 | 11088 |

Data sourced from a study on Indanthrene Blue RS, a related anthraquinone dye. nih.gov

The efficiency of microbial degradation is significantly influenced by physicochemical parameters such as pH, temperature, and nutrient availability. mdpi.com Optimizing these conditions is crucial for maximizing the metabolic activity of the bacterial consortia and, consequently, the rate of dye degradation.

For the consortium-BP, the optimal temperature for the decolorization of Indanthrene Blue RS was found to be 35°C. nih.gov Deviations from this temperature led to a decrease in degradation efficiency. nih.gov Similarly, the pH of the medium plays a critical role, with studies on a microbial consortium for the degradation of Indanthrene Blue RS identifying an optimal pH of 10.0. nih.gov The presence of suitable carbon and nitrogen sources is also essential to support microbial growth and enzymatic activity. nih.gov The optimization of these parameters ensures that the microbial consortium can function at its peak metabolic capacity, leading to enhanced decolorization and mineralization of the dye. nih.govmdpi.com

Table 2: Optimal Physicochemical Parameters for Anthraquinone Dye Degradation

| Parameter | Optimal Value | Reference |

|---|---|---|

| Temperature | 35°C | nih.gov |

| pH | 10.0 | nih.gov |

| Inoculum Volume | 3.0 x 10⁶ CFU/mL | nih.gov |

Data based on studies of a related anthraquinone dye, Indanthrene Blue RS.

Role of Specific Bacterial Strains (Bacillus sp., Proteus mirabilis, Pseudomonas aeruginosa)

Enzymatic Degradation via Oxidoreductases

The breakdown of Indanthrene Brown RY at the molecular level is primarily carried out by a class of enzymes known as oxidoreductases. cabidigitallibrary.orgfrontiersin.org These enzymes catalyze the oxidation-reduction reactions that lead to the cleavage of the dye's chromophoric structures, resulting in decolorization. cabidigitallibrary.orgresearchgate.net

Several key oxidoreductases are involved in the degradation of complex dyes.

Laccases are multi-copper oxidases that can oxidize a broad range of aromatic compounds, including phenols and amines, making them effective in degrading various types of dyes. ua.ptinternationalscholarsjournals.comcsic.es Fungal laccases, in particular, have shown high redox potential and are widely studied for their dye-degrading capabilities. ua.pt The activity of laccase from Pleurotus ostreatus has been shown to decolorize reactive dyes, indicating its potential for treating textile effluents. internationalscholarsjournals.com

Peroxidases , such as lignin (B12514952) peroxidase and manganese peroxidase, are heme-containing enzymes that utilize hydrogen peroxide to oxidize a wide variety of organic compounds, including recalcitrant dyes. cabidigitallibrary.orgresearchgate.netd-nb.info They can cleave aromatic rings, leading to the mineralization of the dye molecule. researchgate.net An extracellular peroxidase from a Bacillus sp. has been shown to efficiently decolorize several industrial dyes. cabidigitallibrary.org

Azoreductases are enzymes that catalyze the reductive cleavage of azo bonds (-N=N-), which are characteristic of azo dyes. ua.ptscholarsresearchlibrary.comfrontiersin.org While Indanthrene Brown RY is a vat dye, some bacterial systems may employ azoreductase-like activities, particularly under anaerobic conditions, to initiate the degradation process. ua.ptscholarsresearchlibrary.com These enzymes typically require cofactors like NADH or NADPH as electron donors. ua.ptscholarsresearchlibrary.com

The combined action of these enzymes, often produced by a microbial consortium, leads to a more complete degradation of the dye molecule than a single enzyme could achieve. nih.govresearchgate.net

Table 3: Key Enzymes in Dye Degradation and Their Function

| Enzyme | Class | Function |

|---|---|---|

| Laccase | Oxidoreductase | Oxidizes a broad range of aromatic compounds. ua.ptinternationalscholarsjournals.comcsic.es |

| Peroxidase | Oxidoreductase | Utilizes hydrogen peroxide to oxidize and cleave aromatic rings. cabidigitallibrary.orgresearchgate.net |

To improve the efficiency of enzymatic degradation, researchers are exploring genetic engineering techniques to enhance the production and activity of key degradative enzymes. mdpi.comresearchgate.net By cloning the genes that encode for enzymes like laccases and azoreductases into host organisms such as Escherichia coli or Pichia pastoris, it is possible to achieve higher levels of enzyme expression. mdpi.comtandfonline.com

For instance, the heterologous expression of a laccase gene from Bacillus vallismortis in E. coli significantly improved the decolorization of malachite green. tandfonline.com Similarly, cloning a laccase gene from the white-rot fungus Trametes sp. into Pichia pastoris resulted in a recombinant enzyme with a greater ability to decolorize various dyes. mdpi.com These genetic modification strategies hold promise for developing highly efficient and stable biocatalysts for the industrial treatment of dye-containing wastewater. mdpi.comtandfonline.com However, the application of genetically engineered microorganisms in the environment requires careful consideration of their survival, stability, and potential impact on natural microbial communities. researchgate.net

Activity and Specificity of Laccases, Peroxidases, and Azoreductases

Identification of Metabolic Pathways and Intermediate Metabolites

The biodegradation of anthraquinone dyes like Indanthrene Brown is a complex process mediated by microbial enzymes. While pure bacterial strains can struggle to completely break down these dyes, microbial consortia often exhibit enhanced degradation capabilities due to synergistic metabolic activities. nih.govnih.govresearchgate.net The initial and critical step in the biological degradation of many dyes is decolorization, which typically involves the enzymatic cleavage of the molecule's chromophoric structures. nih.gov

For anthraquinone dyes, this process is facilitated by oxidoreductive enzymes produced by microorganisms. researchgate.net Studies on the closely related Indanthrene Blue RS have shown that bacterial consortia, such as a combination of Bacillus flexus, Proteus mirabilis, and Pseudomonas aeruginosa, can effectively decolorize and degrade the dye. nih.govresearchgate.net The degradation process involves the generation of enzymes that are highly effective at breaking down the complex dye structure. nih.gov

The metabolic pathway generally proceeds through the following stages:

Enzymatic Attack : Oxidoreductive enzymes, such as laccase and azoreductase, produced by the microbial consortium initiate the breakdown of the dye molecule. frontiersin.orgtandfonline.com

Formation of Intermediates : This enzymatic action leads to the formation of various smaller, intermediate metabolites. In the degradation of similar dyes, these intermediates have been identified as aromatic amines, which can sometimes be carcinogenic and require further decomposition. nih.govresearchgate.nettandfonline.com

Mineralization : Ideally, the degradation process continues until the dye is fully mineralized into non-toxic end products like carbon dioxide (CO₂) and water (H₂O). researchgate.netmdpi.com Analysis of Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) is used to confirm the extent of mineralization. Studies on Indanthrene Blue RS by a bacterial consortium demonstrated a significant reduction in both TOC and COD (≥ 80%), indicating effective mineralization. researchgate.net

The identification of intermediate metabolites is crucial for assessing the detoxification of the dye. Techniques such as UV-vis spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to confirm the breakdown of the parent dye molecule and identify the resulting chemical structures. nih.gov

Advanced Oxidation Processes (AOPs) for Indanthrene Brown RY Degradation

Advanced Oxidation Processes (AOPs) are a class of powerful water treatment methods designed to degrade persistent organic pollutants like Indanthrene Brown RY. scispace.com These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). scispace.comwatertechnologies.com With an oxidation potential of 2.80 eV, hydroxyl radicals are among the most powerful oxidizing agents and can attack and mineralize a wide range of complex organic molecules. scispace.comresearchgate.net Common AOPs include Fenton-based systems and semiconductor photocatalysis. scispace.comarcjournals.org

Fenton and UV/Fenton Systems

The Fenton process utilizes a solution of hydrogen peroxide (H₂O₂) and an iron catalyst, typically ferrous ions (Fe²⁺), to generate hydroxyl radicals. The primary reaction is:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ ajol.info

This process is highly effective for decolorizing and degrading textile dyes. sci-hub.senih.gov The efficiency of the Fenton process is significantly influenced by several operational parameters, most notably pH. The optimal pH for the Fenton reaction is typically in the acidic range of 2 to 4. ajol.info At pH values above 4, ferric ions (Fe³⁺) precipitate as ferric hydroxide (B78521) (Fe(OH)₃), which reduces the catalyst's availability and slows the decomposition of hydrogen peroxide. scispace.comajol.info Conversely, at a pH below 2, the reaction is also inhibited. ajol.info

The UV/Fenton or photo-Fenton process enhances the conventional Fenton reaction by incorporating ultraviolet (UV) irradiation. The UV light facilitates the photoreduction of Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals:

Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺ researchgate.net

This synergistic effect between the Fenton reagents and UV light often leads to significantly higher degradation rates compared to the Fenton process alone. nih.govnih.gov

Table 1: Effect of pH on Dye Degradation Efficiency by Fenton Process This table presents representative data for organic dye degradation, illustrating the critical role of pH.

| pH | Degradation Efficiency (%) after 60 min |

| 2.0 | High |

| 3.0 | Optimal (e.g., ~98%) ajol.info |

| 4.0 | Moderate |

| 5.0 | Low (e.g., ~40%) ajol.info |

Photocatalytic Degradation with Semiconductor Catalysts (e.g., TiO₂/UV)

Photocatalytic degradation is another prominent AOP that employs a semiconductor catalyst, most commonly titanium dioxide (TiO₂), and a light source, typically UV radiation. uvic.caresearchgate.net When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs (e⁻/h⁺). researchgate.netmdpi.com

These charge carriers migrate to the catalyst's surface and initiate redox reactions:

The photogenerated holes (h⁺) react with water molecules (H₂O) or hydroxide ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). researchgate.net

The electrons (e⁻) in the conduction band react with dissolved oxygen (O₂) to form superoxide (B77818) radical anions (•O₂⁻), which can further contribute to the degradation process. nih.gov

The mechanism allows for the complete mineralization of organic dyes into CO₂ and H₂O. nih.gov The efficiency of TiO₂ photocatalysis depends on factors such as the catalyst's particle size, surface area, and crystallinity, as well as the pH of the solution and the intensity of the UV light. researchgate.netnih.gov Nanostructured TiO₂ is often preferred due to its high surface-area-to-volume ratio, which provides more active sites for the reaction. nih.govnih.gov

Mechanisms of Hydroxyl Radical Generation and Oxidative Selectivity

The cornerstone of AOPs is the generation of hydroxyl radicals (•OH), which are responsible for the oxidation of target pollutants. scispace.comsci-hub.se

In Fenton and UV/Fenton Systems : The primary mechanism is the catalytic decomposition of hydrogen peroxide by ferrous ions (Fe²⁺), as described by the Fenton reaction. The addition of UV light in the photo-Fenton process accelerates the cycle by photoreducing Fe³⁺ to Fe²⁺, ensuring a continuous supply of the catalyst and generating more •OH radicals. arcjournals.orgnih.gov

In Photocatalytic Systems (TiO₂/UV) : Hydroxyl radicals are formed when the positively charged "holes" (h⁺), created on the TiO₂ surface by UV excitation, react with adsorbed water or hydroxide ions. researchgate.netresearchgate.net This process is purely heterogeneous, occurring on the surface of the semiconductor catalyst.

A key characteristic of the hydroxyl radical is its low oxidative selectivity . scispace.comresearchgate.net Unlike more selective oxidants, •OH radicals react rapidly and indiscriminately with a vast array of organic compounds. watertechnologies.com This non-selective nature is highly advantageous for treating complex industrial effluents, such as those containing recalcitrant dyes like Indanthrene Brown RY, as the radicals can break down the parent molecule and its various intermediate products, leading to complete mineralization. scispace.com

Comparative Analysis of Degradation Efficiencies Across Different Methodologies

The choice of degradation method for Indanthrene Brown RY depends on factors like cost, treatment time, required efficiency, and the potential for forming toxic byproducts. Both biological methods and AOPs have distinct advantages and limitations.

Biological Degradation : This approach is generally considered cost-effective and environmentally friendly ("green"), as it does not require harsh chemicals or high energy input. mdpi.com However, biological processes can be slow, with degradation times ranging from hours to days. nih.gov A significant drawback is the potential for incomplete mineralization, which may lead to the accumulation of persistent or toxic aromatic amine intermediates. nih.govresearchgate.net The efficiency is highly dependent on maintaining optimal conditions (e.g., pH, temperature, nutrient concentration) for the microbial consortia. nih.govmdpi.com

Advanced Oxidation Processes (AOPs) : AOPs are characterized by their rapid reaction rates and high efficiency in degrading even the most recalcitrant organic pollutants. nih.govnih.gov They can achieve complete mineralization, thus avoiding the issue of toxic intermediates. scispace.com

Fenton/UV-Fenton : The Fenton process is cost-effective as it does not require an external energy source for activation. scispace.com The photo-Fenton process, while requiring energy for the UV lamps, is often one of the most efficient AOPs due to the synergistic catalytic cycle, achieving very rapid degradation. nih.govnih.gov A major disadvantage is the production of iron-containing sludge that requires proper disposal. scispace.com

Photocatalysis (TiO₂/UV) : This method is effective and the catalyst (TiO₂) is inexpensive, stable, and non-toxic. mdpi.comnih.gov However, the process can be slower than photo-Fenton, and the efficiency can be reduced if the wastewater is turbid, which can block UV light from reaching the catalyst surface. nih.gov

Table 2: Comparative Overview of Degradation Methodologies

| Methodology | Primary Mechanism | Advantages | Disadvantages | Relative Efficiency |

| Biological Degradation | Enzymatic breakdown by microbial consortia. nih.gov | Cost-effective, low energy, environmentally friendly. mdpi.com | Slow, potential for toxic intermediates, sensitive to environmental conditions. nih.govnih.gov | Moderate to High (for decolorization) |

| Fenton Process | •OH generation from Fe²⁺/H₂O₂ reaction. ajol.info | Rapid, no external energy needed, cost-effective reagents. scispace.com | Produces iron sludge, restricted to acidic pH. scispace.comajol.info | High |

| UV/Fenton Process | UV-enhanced •OH generation. researchgate.net | Very rapid, highly efficient due to catalyst regeneration. nih.govnih.gov | Higher energy cost (UV), produces iron sludge. scispace.com | Very High |

| TiO₂/UV Photocatalysis | •OH generation on an irradiated semiconductor surface. researchgate.net | No sludge production, catalyst is stable and reusable. mdpi.com | Slower than photo-Fenton, requires UV penetration, catalyst recovery can be an issue. nih.gov | High |

In comparative studies on various dyes, photo-Fenton processes frequently demonstrate the highest degradation and mineralization rates, often achieving complete color removal in minutes. nih.govnih.gov For instance, a study comparing AOPs for the discoloration of the azo dye Brown HT found the efficiency order to be Photo-Electro-Fenton > Electro-Fenton > Electro-Oxidation. nih.gov While biological methods are valuable for large-scale, less intensive treatment, AOPs, particularly the photo-Fenton process, offer a more robust and rapid solution for the complete destruction of complex dyes like Indanthrene Brown RY.

Industrial and Advanced Application Perspectives

Innovations in Vat Dyeing Technology for Indanthrene (B7773128) Brown RY

Vat dyeing, including with Indanthrene Brown RY, is a multi-step process that traditionally involves the use of strong reducing agents and alkaline conditions to convert the water-insoluble dye into its soluble leuco form, which can then be absorbed by textile fibers before being oxidized back to its insoluble state. dayglo.infabricuk.comslideshare.net Recent technological advancements have centered on improving the ecological profile and efficiency of this process.

Development of Eco-friendly Reducing Agents for Leuco-Dye Formation

A significant area of innovation is the replacement of conventional reducing agents like sodium dithionite (B78146) (also known as sodium hydrosulfite), which can produce harmful byproducts such as sulfates and sulfites. researchgate.nettekstilec.si Research has explored several greener alternatives.

A growing body of research investigates the use of natural reducing agents derived from various plants to create the leuco form of vat dyes. icrc.ac.ir These natural alternatives are biodegradable and come from renewable sources, offering a more sustainable approach to vat dyeing. nih.gov

Studies have demonstrated the potential of extracts from a variety of plant sources to act as effective reducing agents. For instance, research has been conducted on extracts from:

Apple (Malus domestica) icrc.ac.irresearchgate.net

Henna root (Lawsonia inermis) icrc.ac.irresearchgate.net

Cabbage stem (Brassica oleracea) icrc.ac.irresearchgate.net

Amaranthus root (Amaranthus lividus) icrc.ac.irresearchgate.net

Pineapple barks, watermelon, and carambola nih.gov

Date palm and banana researchgate.netresearchgate.net

The reducing potential of these extracts is a critical factor in their effectiveness. For vat dyes, a reduction potential in the range of -700 to -850 mV is generally required. icrc.ac.iricrc.ac.ir Research has shown that some natural extracts can achieve potentials close to this range. For example, one study found that henna extract reached a reduction potential of -800 mV, which is comparable to the -820 mV achieved with sodium dithionite. icrc.ac.ir In the same study, apple extract achieved -760 mV. icrc.ac.ir The performance of these natural agents can be comparable to conventional methods in terms of color strength and fastness properties. icrc.ac.iricrc.ac.ir For instance, when dyeing with an Indanthren Brown dye, the lightness values obtained with apple and henna extracts were very close to those obtained with sodium dithionite. icrc.ac.ir

Table 1: Comparison of Reduction Potentials

| Reducing Agent | Reduction Potential (mV) |

|---|---|

| Sodium Dithionite | -820 icrc.ac.ir |

| Henna Extract | -800 icrc.ac.ir |

| Apple Extract | -760 icrc.ac.ir |

| Cabbage Extract | -610 icrc.ac.ir |

| Amaranthus Extract | -600 icrc.ac.ir |

This table presents data on the reduction potential of various natural extracts compared to the conventional reducing agent, sodium dithionite, in a vat dyeing process.

Alternative methods for reducing vat dyes without conventional chemical agents are also being actively explored. These include catalytic hydrogenation and electrochemical reduction, which offer significant environmental benefits by minimizing chemical consumption and effluent load. researchgate.net

Catalytic Hydrogenation involves the use of a catalyst, such as Raney nickel, to facilitate the reduction of the dye. google.comresearchgate.net This method can be combined with electrochemical processes. google.com

Electrochemical Reduction utilizes an electric current to drive the reduction of the vat dye. This can be done directly or indirectly using a mediator system. researchgate.netgoogle.com

Direct Electrochemical Reduction: In some cases, like with indigo (B80030), the dye can be reduced directly at the cathode, often made of materials like graphite.

Indirect Electrochemical Reduction: This method employs a reversible redox mediator, such as an iron (II/III) complex with triethanolamine, which is electrochemically reduced and then, in turn, reduces the vat dye. google.comnih.gov This approach is seen as a practical and environmentally friendly route for industrial indigo dyeing. nih.gov

Electrocatalytic Hydrogenation (ECH): This technique combines electrochemistry with catalysis, using water as the source of hydrogen. researchgate.netacs.org It is considered a convenient and green approach that can significantly reduce energy consumption and dyeing costs. researchgate.netacs.org

These advanced methods are still largely in the development stage but hold considerable promise for the future of sustainable vat dyeing. researchgate.net

Utilization of Natural Plant Extracts

Optimization of Dyeing Processes for Cellulose and Protein Fibers

Optimizing dyeing parameters is crucial for achieving high-quality and efficient coloration of both cellulosic and protein fibers with Indanthrene dyes.

For cellulosic fibers like cotton, the pad-dry-pad-steam process is a conventional method for applying Indanthrene dyes. researchgate.net Key parameters that are optimized include dyeing temperature, and the concentration of salt and alkali to maximize dye exhaustion and fixation. pjoes.com The goal is to ensure the dye penetrates the fiber thoroughly and is evenly distributed. hielscher.com Ultrasonic assistance is an innovative technique shown to improve dye penetration and accelerate the dyeing process. hielscher.com

Dyeing protein fibers such as wool and silk with vat dyes requires special care due to their sensitivity to the high alkaline conditions typically used in the vatting process, which can damage the fibers. sci-hub.se Therefore, process optimization focuses on using milder alkaline conditions or alternative methods. Research has explored using specific siloxane agents in the dyeing bath to facilitate the covalent bonding of dyes to protein fibers at lower temperatures, below 60°C, and in shorter times. google.com The use of mordants, either before or after dyeing, is also a common practice to improve dye uptake and fastness on protein fibers. sci-hub.se

Indanthrene Brown RY in Non-Textile Coloration

The excellent stability and color properties of Indanthrene Brown RY extend its utility beyond textiles into applications where it functions as a pigment.

Pigmentary Applications in Coatings and Plastics (as C.I. Pigment Brown 25)

When used as a pigment, Indanthrene Brown RY is known as C.I. Pigment Brown 25. epsilonpigments.comorigochem.com It is a benzimidazolone brown pigment that provides a reddish or yellowish-brown shade and is noted for its excellent light and weather fastness. origochem.comprecisechem.com

In the coatings industry , Pigment Brown 25 is used in high-grade industrial paints, including automotive OEM and refinish paints. origochem.comsypigment.com Its high transparency makes it particularly suitable for creating metallic and other special effects. origochem.com It can be combined with other pigments, like iron oxide red, to produce a range of brown to maroon shades. ranbarr.com

In the plastics sector , Pigment Brown 25 is a versatile pigment used in a wide array of polymers, including:

Polyvinyl chloride (PVC) epsilonpigments.comorigochem.com

Polyolefins (LLDPE, LDPE, HDPE, PP) epsilonpigments.comorigochem.com

Polystyrene (PS) origochem.com

Polyurethane (PU) origochem.comranbarr.com

Polyacrylonitrile sypigment.comranbarr.com

It exhibits good heat resistance, withstanding temperatures up to 280-290°C in certain plastics, and has good migration resistance. precisechem.comranbarr.com

Table 2: Properties of C.I. Pigment Brown 25

| Property | Value/Rating | Source(s) |

|---|---|---|

| Chemical Group | Benzimidazolone | epsilonpigments.comorigochem.com |

| Shade | Yellowish/Reddish Brown | epsilonpigments.comorigochem.com |

| Heat Resistance (°C) | 250 - 290 | epsilonpigments.comprecisechem.com |

| Light Fastness (Scale 1-8) | 8 | epsilonpigments.comprecisechem.com |

| Migration Resistance (Scale 1-5) | 4-5 | origochem.comprecisechem.com |

This table summarizes key performance characteristics of C.I. Pigment Brown 25 for its application in coatings and plastics.

Development of Printing Techniques for Novel Substrates (e.g., Leather)

The application of Indanthrene Brown RY has been explored beyond traditional textiles, with notable research into its use on novel substrates such as leather. A significant development in this area involves the adaptation of the dye for screen printing on vegetable-tanned leather, a process that required the formulation of a suitable printing paste. researchgate.netajol.infoknust.edu.gh

A key challenge in this application is the conversion of the powdered vat dye into a paste with the correct viscosity and adhesion properties for leather. Research conducted in Ghana has demonstrated a successful method using a locally sourced, natural thickener. researchgate.netajol.infoknust.edu.gh In these studies, cassava starch was employed as a vehicle to create a thick paste with Indanthrene dyes. researchgate.netajol.infoknust.edu.gh This formulation allowed for the effective screen printing of the dye onto the grain surface of the leather. researchgate.netajol.infoknust.edu.gh